Lawinal

Description

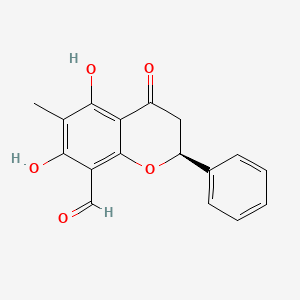

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-15(20)11(8-18)17-14(16(9)21)12(19)7-13(22-17)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONESXBRHUWVWFD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971119 | |

| Record name | 5,7-Dihydroxy-6-methyl-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55743-09-4 | |

| Record name | Lawinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055743094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methyl-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Lawinal

Strategies for the Total Synthesis of Lawinal

The total synthesis of this compound involves the construction of the flavanone (B1672756) core and the regioselective introduction of the formyl group. Early work in the 1970s reported the isolation and synthesis of this compound numberanalytics.comresearchgate.netresearchgate.net. More recent studies on formylated flavanones provide insights into potential synthetic approaches.

One strategy for synthesizing formylated flavanones, structurally related to this compound, involves the hydrogenation of a corresponding flavone (B191248) precursor acs.org. For instance, hydrogenation of chrysin (B1683763) (5,7-dihydroxyflavone) using palladium-on-carbon (Pd-C) catalyst yields pinocembrin (B1678385) (5,7-dihydroxyflavanone), a flavanone core structure acs.org. Subsequent formylation reactions can then introduce the aldehyde group at the desired position.

The introduction of the formyl group onto the flavanone scaffold can be achieved through formylation reactions. The Vilsmeier-Haack reaction, which typically employs a phosphoryl chloride/dimethylformamide (POCl₃/DMF) system, is a known method for introducing aldehyde groups onto aromatic rings tandfonline.com. Studies on the formylation of flavanone oximes using Vilsmeier reagent have been reported, indicating the applicability of this method to flavanone systems tandfonline.com. Similarly, the formylation of chrysin using Cl₂CHOMe/TiCl₄, a related Vilsmeier-Haack type procedure, has been shown to afford formylated flavones acs.org.

While general strategies for the synthesis of flavanones and the introduction of formyl groups are documented, detailed, step-by-step reproducible synthetic protocols specifically optimized for the total synthesis of this compound with reported yields across all steps were not extensively detailed in the surveyed literature. Achieving high yields and purity in multi-step organic synthesis often requires careful optimization of reaction conditions, including temperature, solvent, reaction time, and reagent stoichiometry numberanalytics.combritannica.com.

The synthesis of flavanones like this compound involves the formation of the characteristic pyran ring, which can lead to stereocenters. This compound itself possesses a stereocenter at the C-2 position of the chromane (B1220400) core nih.gov. Studies on formylated flavanones have reported the isolation and synthesis of both racemic mixtures and individual enantiomers, indicating the importance of stereochemical control in their synthesis acs.orgnih.govacs.orgresearchgate.net.

Key reaction pathways in flavanone synthesis often involve the cyclization of chalcone (B49325) precursors lookchem.com. Controlling the stereochemistry at the C-2 position during this cyclization or in subsequent steps is essential for obtaining enantiomerically pure this compound. Methods for achieving stereocontrol in organic synthesis include using chiral starting materials, chiral auxiliaries, or enantioselective catalysis nih.govtaylorandfrancis.com. While the existence of this compound enantiomers is noted, specific details on the key reaction pathways and the precise mechanisms employed for stereochemical control during the synthesis of enantiomerically pure this compound were not comprehensively described in the provided search results.

Catalysis plays a significant role in many organic synthesis routes, improving reaction rates, yields, and selectivity, including stereoselectivity tandfonline.comnih.govrsc.orgepdf.pubdoi.orgwiley-vch.desolubilityofthings.comgardp.org. In the context of flavanone synthesis, catalytic hydrogenation is a common method for converting flavones to flavanones acs.org. The use of palladium-on-carbon (Pd-C) as a catalyst for the hydrogenation of chrysin to pinocembrin is an example of a catalytic step in the synthesis of the flavanone core acs.org.

While general catalytic methods for various organic transformations, including asymmetric synthesis and formylation, are known tandfonline.comnih.govrsc.orgepdf.pubdoi.orgwiley-vch.desolubilityofthings.comgardp.org, specific catalytic approaches developed or applied explicitly for the formylation step or other key transformations in the total synthesis of this compound were not detailed in the reviewed literature. Research in this area could potentially focus on developing catalysts that promote regioselective formylation at the C-8 position and control the stereochemistry at C-2.

Chemical Derivatization of this compound

Chemical derivatization of this compound involves modifying its structure to create analogues and explore the impact of these changes on its chemical and structural properties. This process is fundamental to understanding the relationship between chemical structure and activity (SAR) numberanalytics.comwikipedia.orgtaylorandfrancis.combhu.ac.inwiley.commdpi.combeilstein-journals.org.

The design of this compound analogues typically involves modifying the substituents on the flavanone core or the formyl group. These modifications can include alterations to the hydroxyl groups, the methyl group, the phenyl ring, or the aldehyde functionality. The synthesis of such derivatives requires applying various organic reactions to introduce, remove, or modify functional groups.

While specific examples of this compound derivatization were not extensively detailed, the synthesis of analogues of other natural products and flavonoids provides a general framework researchgate.netresearchgate.netrsc.orgmdpi.comCurrent time information in Bangalore, IN.naturalproducts.net. Common strategies for chemical derivatization include alkylation, acylation, halogenation, oxidation, reduction, and the formation of Schiff bases or oximes from aldehyde groups wikipedia.orglookchem.comnaturalproducts.net. For instance, the hydroxyl groups on this compound could be alkylated or acylated. The aldehyde group could be oxidized to a carboxylic acid or reduced to an alcohol. Modifications to the phenyl ring might involve electrophilic aromatic substitution or cross-coupling reactions.

The synthesis of formylated flavanone derivatives, including enantiomers, has been reported, indicating that various substituents and stereochemical variations can be introduced acs.orgnih.govacs.orgresearchgate.net. Characterization of these synthesized analogues is typically performed using spectroscopic techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, as well as techniques like X-ray crystallography to confirm their structures acs.orgnih.govacs.orgresearchgate.netrsc.orgCurrent time information in Bangalore, IN..

Structure-Activity Relationship (SAR) studies aim to correlate structural features of molecules with their properties numberanalytics.comwikipedia.orgtaylorandfrancis.combhu.ac.inwiley.commdpi.combeilstein-journals.org. In the context of this compound derivatives, SAR studies through derivatization involve systematically altering the chemical structure and analyzing the resulting changes in chemical or structural characteristics, without reference to specific biological activities.

Exploration of Novel Synthetic Routes to Access Diverse this compound Derivatives

This compound is recognized as an A-ring-formylated flavonoid, naturally occurring in plants such as Dasymaschalon rostratum and Daphne tangutica. nih.gov As a flavonoid, it belongs to a broad class of phenyl benzopyrans. babraham.ac.uk The exploration of novel synthetic routes to access diverse derivatives of natural products like this compound is a significant area within medicinal chemistry and organic synthesis. researchgate.netmetabolomicsworkbench.org Developing new synthetic methodologies allows for the creation of a wider range of structural analogs, which can be crucial for investigating structure-activity relationships and potentially discovering compounds with improved or altered biological properties. researchgate.netmetabolomicsworkbench.org

Chemical derivatization involves modifying a compound's structure to alter its physical or chemical properties, often to enhance detectability in analytical methods or to explore new chemical space. nih.govusc.edu.au In the context of natural products, derivatization can involve targeted modifications of functional groups present in the parent structure. While general strategies for chemical derivatization and the development of novel synthetic routes, including techniques like transition-metal catalysis, flow chemistry, and computational tools, are actively being researched and applied in organic synthesis and medicinal chemistry, specific detailed research findings and data tables explicitly describing novel synthetic routes to access a diverse range of this compound derivatives are not extensively documented in the readily available literature. researchgate.netnih.govctdbase.org Some mentions in the literature refer to this compound and related compounds like unonal (B1261787) and isounonal (B1217224) in the context of derivatization or heterocyclic synthesis, but comprehensive studies detailing novel synthetic routes for diverse this compound derivatives, including reaction conditions, yields, and characterization data for a series of new derivatives, were not found.

Advanced Structural Elucidation and Conformational Analysis of Lawinal

Crystallographic Analysis of Lawinal

Crystallographic analysis, particularly X-ray diffraction, is a powerful technique for determining the precise arrangement of atoms within a crystal lattice, providing detailed information about bond lengths, bond angles, and molecular conformation. drawellanalytical.comcarleton.edu

X-ray diffraction studies of this compound have revealed its crystal structure. This compound crystallizes with monoclinic symmetry and a space group of I2. nih.goviucr.orgnih.govcrystallography.net The crystal structure analysis was conducted at 150 K. nih.goviucr.orgnih.gov The asymmetric unit contains two independent molecules (Z' = 2). nih.goviucr.orgnih.gov

The unit cell parameters for this compound have been determined:

a = 18.9581(14) Å crystallography.net

b = 6.6461(4) Å crystallography.net

c = 22.4043(16) Å crystallography.net

β = 94.163(7)° crystallography.net

Cell volume = 2815.4(3) ų crystallography.net

The structure consists of three six-membered rings. researchgate.net

The independent molecules in the crystal structure form alternating hydrogen-bonded chains. nih.goviucr.orgnih.gov These chains are linked by C—H⋯O=CH intermolecular linkages and propagate parallel to the crystallographic a-axis. nih.goviucr.orgnih.gov The hydrogen-bonded chains are further extended into the ac plane through π-π interactions between the phenyl substituents of adjacent molecules. nih.goviucr.orgnih.gov The plane-to-plane angle between the phenyl rings is approximately 4.7(1)°, and the centroid-to-centroid distance is 3.821(2) Å. nih.gov Intramolecular hydrogen bonds are also present within the molecules. iucr.org

Determining the absolute configuration of a chiral molecule is essential for a complete structural description. The absolute configuration refers to the spatial arrangement of atoms around a chiral center. libretexts.org

For this compound, the absolute configuration at the C-2 position was determined to be (S). nih.goviucr.orgnih.gov While X-ray analysis alone could not reliably determine the absolute configuration due to a large standard deviation of the Flack parameter, the assignment of the S-configuration at C-2 is consistent with previous stereochemical assignments based on specific rotation. nih.goviucr.orgnih.govuow.edu.au The Bayesian statistical approach, as implemented in PLATON, also supported the S-configuration with a high probability value (P2(true) of 0.992) for each molecule in the asymmetric unit, given that this compound is a natural product and expected to be enantiopure. iucr.orgnih.gov

Spectroscopic Approaches for this compound Structural Characterization

Spectroscopic methods provide complementary information to crystallography, offering insights into molecular structure, bonding, and dynamics in different phases.

NMR spectroscopy is a widely used technique for determining the structure and dynamics of molecules in solution and solid states. azooptics.comazolifesciences.comcas.cz It provides detailed information about the chemical environment of individual nuclei. azooptics.comazolifesciences.comlibretexts.org

NMR spectroscopy has been used in the identification and structural analysis of this compound. researchgate.net While specific detailed NMR data (chemical shifts, coupling constants, etc.) for this compound's structural and conformational analysis were not extensively detailed in the provided search results, NMR is a standard tool for confirming the connectivity and arrangement of atoms in organic molecules like this compound. azooptics.comazolifesciences.comcas.czlibretexts.orgresearchgate.net The technique is sensitive to the local electronic environment and can provide information about different conformers if they are in slow exchange on the NMR timescale. researchgate.net

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of molecules, providing information about the functional groups present and the molecular structure. horiba.comwikipedia.orglibretexts.orgrenishaw.comksu.edu.satanta.edu.egwikipedia.orgnanografi.comutwente.nl These techniques are often complementary, as they are sensitive to different types of molecular vibrations. ksu.edu.sananografi.com

IR and Raman spectroscopy have been employed in the identification of this compound. researchgate.net IR spectroscopy measures the absorption of infrared light at specific frequencies corresponding to molecular vibrations that cause a change in the dipole moment. wikipedia.orglibretexts.orgksu.edu.satanta.edu.egnanografi.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in polarizability. horiba.comrenishaw.comksu.edu.sawikipedia.orgnanografi.comutwente.nl The vibrational frequencies observed in IR and Raman spectra serve as a unique fingerprint for a molecule. horiba.comrenishaw.comnanografi.com Analysis of these spectra for this compound would provide information about the presence of characteristic functional groups such as hydroxyl (O-H), carbonyl (C=O), and aromatic C=C bonds, and the specific vibrational modes associated with its flavanone (B1672756) structure. While specific peak assignments for this compound were not available in the provided snippets, these techniques are routinely used to confirm the presence of functional groups and compare the vibrational characteristics of a compound to known standards or calculated spectra. libretexts.orgrenishaw.comnanografi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. In the context of structural elucidation, MS is invaluable for confirming the molecular formula and gaining insights into the molecular structure through the analysis of fragmentation patterns. nih.govusc.edu.au

The molecular ion peak in a mass spectrum corresponds to the ionized molecule and typically provides the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight of 298.29 g/mol . The presence of an [M+1] peak, a small peak at one mass unit higher than the molecular ion, can also provide information about the number of carbon atoms in the molecule due to the natural abundance of the carbon-13 isotope. nih.gov

Fragmentation occurs when the molecular ion breaks down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure, as bond cleavage tends to occur at specific sites influenced by functional groups and molecular stability. usc.edu.au Analyzing the m/z values and relative intensities of these fragment ions allows for the deduction of substructures within the molecule. While general principles of fragmentation for flavanones and related compounds are established, specific mass spectral data detailing the characteristic fragmentation ions and their proposed structures for this compound were not available in the consulted literature. Such data would typically involve identifying key fragment ions resulting from cleavages of the flavanone core and its substituents, providing direct evidence for the connectivity and arrangement of atoms in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule that occur upon absorption of UV or visible light. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb strongly in the UV-Vis region. The absorption spectrum, a plot of absorbance versus wavelength, provides information about the types of electronic transitions occurring and can be indicative of the presence of conjugated pi systems, carbonyl groups, and other unsaturated functionalities.

For organic molecules, common electronic transitions observed in the UV-Vis range include n→π* and π→π* transitions, which typically involve the excitation of non-bonding (n) or pi (π) electrons to an antibonding pi orbital (π*). nih.gov The wavelengths at which these transitions occur are influenced by the chemical environment and the extent of conjugation within the molecule. Flavanones, like this compound, contain several potential chromophores, including aromatic rings and a carbonyl group, as well as a conjugated system involving the aromatic rings and the heterocyclic ring.

Analysis of the UV-Vis spectrum of this compound would involve identifying the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε). These values provide insights into the nature of the electronic transitions and the degree of light absorption. While UV-Vis spectroscopy has been used in the analysis of this compound nih.gov, specific data detailing its characteristic absorption maxima and their assignment to particular electronic transitions or chromophoric systems were not found in the surveyed resources. Such data would be crucial for understanding the electronic structure and confirming the presence and environment of the chromophoric groups within this compound.

Computational Studies in this compound Structural Elucidation

Computational chemistry methods play a significant role in complementing experimental techniques for structural elucidation and conformational analysis. By employing theoretical models and algorithms, computational studies can provide detailed information about molecular geometry, electronic structure, and potential energy surfaces.

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometries, charge distributions, and energy levels. A fundamental application of quantum chemistry in structural elucidation is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure.

For this compound, quantum chemical calculations could be employed to optimize its molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Various levels of theory and basis sets can be used, offering different balances between accuracy and computational cost. Calculations of the electronic structure would provide information about the distribution of electrons within the molecule, including molecular orbitals (e.g., HOMO and LUMO) and partial atomic charges. This information is valuable for understanding the molecule's reactivity and spectroscopic properties. While quantum chemical methods are routinely applied to organic molecules, specific results detailing the optimized geometry or electronic structure calculations for this compound were not identified in the available search results. Such calculations could help confirm the experimentally determined structure and provide theoretical support for spectroscopic observations.

Conformational Sampling and Analysis via Molecular Mechanics and Dynamics Simulations for this compound

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. Molecules can exist as an ensemble of conformers, each with a specific energy and spatial arrangement. Understanding the preferred conformations is important for predicting a molecule's physical and chemical properties and its interactions with other molecules.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods widely used for conformational sampling and analysis. Molecular mechanics uses a simplified model of molecular interactions based on classical physics and a set of parameters (force field) to calculate the potential energy of a given conformation. Conformational searching using MM involves systematically or randomly exploring different dihedral angles to identify low-energy conformers.

Molecular dynamics simulations extend this by simulating the motion of atoms and molecules over time based on the forces calculated from a force field. MD simulations can provide insights into the dynamic behavior of a molecule and the transitions between different conformations. For this compound, MM and MD simulations could be used to explore its conformational space, identify stable conformers, and understand the relative populations of these conformers at a given temperature. This is particularly relevant for flexible regions of the molecule. However, specific studies detailing the conformational sampling and analysis of this compound using molecular mechanics or molecular dynamics simulations were not found in the gathered information. Such computational studies would typically involve defining an appropriate force field for this compound and running simulations to generate trajectories that can then be analyzed to determine the distribution of conformations and their relative stabilities.

Molecular and Cellular Mechanisms of Lawinal Action

Elucidation of Lawinal's Mechanism of Action at the Molecular and Cellular Levels

Elucidating the mechanism of action (MOA) of a small molecule involves identifying the specific biochemical interactions that produce its pharmacological effect. sunedu.gob.pe This often includes understanding the functional or anatomical changes at the cellular level resulting from exposure to the substance. sunedu.gob.pe Methods for determining MOA can involve microscopy-based techniques to observe phenotypic changes in target cells or direct biochemical methods. sunedu.gob.pe While this compound has shown biological activity, the specific studies detailing the step-by-step molecular and cellular events triggered by this compound were not identified in the available information.

Identification and Characterization of this compound's Molecular Targets

Molecular targets are specific cellular molecules, such as proteins or nucleic acids, with which a compound interacts to exert its effects. openaccessjournals.comcancer.gov Identifying these targets is a critical step in understanding a compound's MOA. libretexts.org

Target Identification Methodologies (e.g., biochemical assays, proteomics)

Various methodologies are employed to identify the molecular targets of small molecules. These can include direct biochemical methods, which involve labeling the compound or potential target and detecting binding interactions. nih.govopenaccessjournals.com Proteomics-based approaches, such as quantitative proteomics using mass spectrometry, can also be used to identify proteins that interact with or are modulated by a compound. libretexts.orgcancer.gov Genetic interaction studies and computational inference methods, which use pattern recognition to compare a compound's effects to those of known molecules or genetic perturbations, are also valuable tools in target identification. nih.govlibretexts.orgopenaccessjournals.com Despite these established methodologies, specific studies applying these techniques to identify this compound's molecular targets were not found in the provided search results.

Ligand-Target Interaction Studies (e.g., binding assays, kinetic analysis)

Once a potential target is identified, ligand-target interaction studies are conducted to characterize the binding event. These studies can include binding assays to measure the affinity and selectivity of the compound for its target, and kinetic analysis to understand the rates of binding and dissociation. While these studies are crucial for confirming and characterizing molecular targets, specific data on this compound's binding interactions with any identified targets were not available in the consulted literature.

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately regulate cellular activities, including gene expression, protein synthesis, and metabolism. libretexts.orgufrgs.brpressbooks.pub Many bioactive compounds exert their effects by modulating these pathways. nih.govwikipedia.org

Investigations into this compound's Impact on Signal Transduction Cascades

Signal transduction cascades often involve a series of protein modifications, such as phosphorylation, and the generation of second messengers, which propagate and amplify the initial signal. ufrgs.brpressbooks.pub Common signaling pathways include the MAPK, Akt, and NF-kB pathways, which play roles in processes like cell proliferation, differentiation, and immune responses. nih.govwikipedia.orgebsco.comazolifesciences.com While flavonoids in general have been studied for their interactions with various signaling pathways, specific investigations into how this compound impacts particular signal transduction cascades were not detailed in the available information.

Analysis of this compound's Effects on Protein Synthesis and Regulation

Protein synthesis is a fundamental cellular process involving the transcription of DNA into mRNA and the translation of mRNA into proteins by ribosomes. openaccessjournals.combbc.co.uk This process is tightly regulated at multiple levels, including transcription, mRNA processing, translation, and protein degradation. pressbooks.pub The regulation of protein synthesis is crucial for maintaining cellular homeostasis and responding to stimuli. researchgate.netpressbooks.pub Some compounds can influence protein synthesis by affecting the translation machinery or by modulating signaling pathways that regulate protein production. However, specific studies analyzing this compound's direct or indirect effects on protein synthesis or the regulation of protein levels were not found in the consulted literature.

Cellular Responses Elicited by this compound (e.g., cell cycle modulation, gene expression changes)

Research into the direct cellular responses triggered by this compound is limited in the provided search results. However, related studies on natural phenolics, a class of compounds to which this compound belongs, offer potential insights. Natural phenolics have been observed to influence cellular activities, including interactions with viral enzymes like transcriptases, which are crucial for processes like viral replication.

One study involving Jasminum sambac flower extracts, from which this compound has been isolated, evaluated the effect of these extracts on fibroblast cell viability. The results indicated that certain extracts did not induce cytotoxicity in NIH 3T3 fibroblast cells at specific concentrations and time points, and in some cases, cell viability appeared to increase. This suggests that this compound, as a component of these extracts, might influence cellular processes related to viability or proliferation, although the specific mechanisms, such as direct cell cycle modulation or detailed gene expression changes induced by isolated this compound, were not elaborated upon in the search results.

Cell cycle modulation is a critical cellular process involving a sequence of events that lead to cell division, regulated by proteins like cyclins and cyclin-dependent kinases (CDKs). Gene expression, the process by which information from a gene is used to synthesize functional products like proteins, is also a fundamental cellular response that can be altered by external stimuli. While these processes are known targets for various bioactive compounds, specific data detailing how this compound directly impacts the cell cycle or alters gene expression profiles at a broad level were not found in the provided information.

Preclinical Research Paradigms and Mechanistic Insights for Lawinal

In Vitro Preclinical Studies of Lawinal

In vitro studies are conducted in controlled laboratory environments, typically using cell cultures or isolated biological components, to investigate the direct effects of a compound on specific biological targets or processes biotechfarm.co.ilwikipedia.orgpremierconsulting.com. This allows for detailed analysis under simplified conditions.

Cellular Model Systems for this compound Investigation

Cellular model systems are fundamental tools in in vitro preclinical research, providing controlled environments to study the direct interactions of a compound with biological entities plos.org. For this compound, research has utilized various cell lines to investigate its effects. Notably, H9 lymphocyte cells have been employed to evaluate the anti-HIV activity of this compound bibliotekanauki.plresearchgate.netgoogle.com. This choice of cellular model is relevant given this compound's reported strong anti-HIV activity bibliotekanauki.plgoogle.com. Beyond antiviral research, cellular models are broadly used to study diverse cellular processes and responses to compounds nih.govwindows.net.

Evaluation of this compound's Effects on Specific Cellular Processes

Studies have evaluated this compound's impact on specific cellular processes, particularly in the context of its anti-HIV activity. Research using H9 lymphocyte cells demonstrated that this compound exhibits potent anti-HIV activity bibliotekanauki.plresearchgate.netgoogle.com. This activity was quantified by its half maximal effective concentration (EC50) value, reported as 2.30 µg/mL in one study, and a therapeutic index (TI) of 45.2 google.com. Another study reported an even lower EC50 of 0.022 µg/mL and a TI of 489 for this compound isolated from Desmos, highlighting its potential as an anti-HIV agent bibliotekanauki.plresearchgate.net. While the precise cellular processes modulated by this compound to achieve this anti-HIV effect are not extensively detailed in the provided snippets, the observed inhibition of viral replication in lymphocyte cells indicates an interaction with key steps in the viral life cycle or cellular defense mechanisms bibliotekanauki.plgoogle.com. Cellular processes such as respiration and DNA synthesis are generally studied in the context of compound effects sunedu.gob.pe.

Advanced Cellular Imaging and Microscopy Techniques in this compound Research

Advanced cellular imaging and microscopy techniques are crucial for visualizing and analyzing the dynamic processes occurring within living cells, providing detailed insights into the cellular impact of compounds baseclick.euconfocalnl.comwikipedia.org. While specific applications of these techniques directly to this compound research are not detailed in the provided information, their general utility in preclinical studies of cellular processes is well-established. Techniques such as fluorescence microscopy, confocal microscopy, and time-lapse microscopy allow researchers to observe cellular behavior, intracellular trafficking, signaling pathways, and the effects of compounds on cellular structures in real-time baseclick.euconfocalnl.comwikipedia.orgyale.edu. Super-resolution microscopy techniques, including Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED), offer even higher resolution for visualizing nanoscale cellular architectures yale.edudrexel.edu. These methods could potentially be applied to this compound research to visualize its localization within cells, its interactions with cellular components, or its effects on specific organelles or molecular processes related to its observed biological activities.

In Vivo Preclinical Studies of this compound

In vivo studies involve testing compounds in living organisms, typically animal models, to assess their effects within a complex biological system biotechfarm.co.ilwikipedia.orgtaylorandfrancis.com. This allows for the evaluation of factors such as metabolism, distribution, and the integrated response of different tissues and organs biotechfarm.co.ilpitt.edu.

Development and Application of Relevant Animal Models for Mechanistic Studies

Animal models are indispensable for in vivo preclinical research, providing systems that mimic aspects of human biology and disease mdpi.comnih.govharvard.edu. The choice of animal model depends on the specific research question and the disease or biological process being studied harvard.edu. While direct information on specific animal models used for this compound is limited in the provided snippets, preclinical in vivo studies are generally conducted using various animal species, with rodents like mice and rats being the most common due to their genetic similarity to humans, ease of handling, and availability pitt.edumdpi.comharvard.edu. These models are used to assess the efficacy of compounds in treating diseases and to understand their effects on whole organisms pitt.eduppd.commdpi.com. Relevant animal models for studying antiviral activity, such as that reported for this compound, could include models of viral infection in susceptible species wikipedia.org.

Analysis of this compound's Molecular and Cellular Impact in Animal Tissues

Analyzing the molecular and cellular impact of a compound in animal tissues is a key aspect of in vivo preclinical studies cellmolbiol.orgcellmolbiol.org. This involves examining how the compound affects cellular structures, molecular pathways, and tissue function within a living organism nih.gov. While specific data on this compound's molecular and cellular impact in animal tissues is not detailed in the search results, in vivo studies generally involve analyzing tissue samples from treated animals using techniques such as histology, immunohistochemistry, and molecular assays to assess changes in gene expression, protein levels, and cellular morphology cellmolbiol.orgcellmolbiol.orgnih.gov. These analyses help to understand the distribution of the compound within the body, its target tissues, and the downstream molecular and cellular events triggered by its presence pitt.edu. For a compound with antiviral activity like this compound, analysis in animal models of infection would focus on its ability to reduce viral load in relevant tissues and mitigate associated cellular damage or immune responses wikipedia.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | 11349 |

Data Tables

Translational Research Approaches from Preclinical Models to Fundamental Understanding

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical settings researchgate.net. In the context of this compound, preclinical studies using in vitro models have provided initial insights into its biological activities, specifically its anti-HIV properties bibliotekanauki.pljobelyn.com.ng.

Research has shown that this compound exhibits strong anti-HIV activity in in vitro studies. For instance, this compound isolated from the genus Desmos demonstrated potent activity against HIV-1 with an EC50 of 0.022 µg/ml and high therapeutic indexes bibliotekanauki.pl. Another study reported that this compound inhibited p24 antigen production at an EC50 of 2.3 μg (7.7 μM) and compromised HIV-1 Tat function by 85% at a concentration of 10 μM, with a favorable therapeutic index of 10 jobelyn.com.ng.

These in vitro findings provide a fundamental understanding of this compound's potential as an anti-HIV agent and serve as a basis for further translational research. While the provided information primarily focuses on in vitro efficacy, the transition to in vivo preclinical models would be a crucial step in translational research for this compound. Such models, including animal models, are essential for evaluating the compound's efficacy in a more complex biological system, assessing its pharmacokinetics (what the body does to the drug), and identifying potential targets and mechanisms of action within a living organism angelinipharma.comppd.comwikipedia.org. The selection of appropriate preclinical models that accurately mimic human disease conditions is critical for successful translation researchgate.netfrontiersin.orgnih.govtno.nlnih.gov.

Interdisciplinary Approaches in Preclinical this compound Research

Preclinical research into compounds like this compound necessitates an interdisciplinary approach, integrating expertise from various scientific fields to gain a comprehensive understanding of its properties and potential applications angelinipharma.comiaea.orgneuralink.com.

The isolation and structural elucidation of this compound involve techniques from natural product chemistry and analytical chemistry, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govresearchgate.netresearchgate.net. X-ray diffraction has also been used to determine its crystal structure and absolute configuration iucr.orgresearchgate.netpublish.csiro.au.

Biological evaluation of this compound's anti-HIV activity requires expertise in virology and cell biology, employing in vitro assays to measure viral inhibition and effects on viral proteins like p24 antigen and Tat function bibliotekanauki.pljobelyn.com.ng. Understanding the mechanistic insights of this compound's activity involves molecular biology and pharmacology to investigate its interaction with biological targets and pathways researchgate.net.

Furthermore, the development of this compound as a potential therapeutic agent would involve collaboration with pharmacologists to study its absorption, distribution, metabolism, and excretion (ADME) and toxicologists to assess its safety profile in preclinical models angelinipharma.comppd.comwikipedia.org. Although safety and adverse effects are excluded from this article, these studies are integral to the interdisciplinary nature of preclinical development.

Translational research efforts would also benefit from the involvement of clinicians and translational scientists to ensure the preclinical findings are relevant and can be effectively translated to human studies researchgate.netfrontiersin.orgtno.nlnih.govnih.gov. This interdisciplinary collaboration, often facilitated through structures like preclinical multidisciplinary boards, is crucial for designing relevant preclinical studies and prioritizing promising candidates for further development nih.gov.

Data from preclinical studies on this compound's anti-HIV activity can be presented in tables to summarize key findings, such as EC50 values and therapeutic indexes obtained from in vitro assays.

| Activity Type | Model | Key Finding | Value | Citation |

| Anti-HIV-1 Activity | in vitro | EC50 | 0.022 µg/ml | bibliotekanauki.pl |

| Anti-HIV-1 Activity | in vitro | Therapeutic Index | High | bibliotekanauki.pl |

| p24 Antigen Production Inhibition | in vitro | EC50 | 2.3 μg (7.7 μM) | jobelyn.com.ng |

| HIV-1 Tat Function Compromise | in vitro | Inhibition at 10 μM | 85% | jobelyn.com.ng |

| HIV-1 Tat Function Compromise | in vitro | Therapeutic Index | 10 | jobelyn.com.ng |

This table summarizes some of the reported in vitro anti-HIV activities of this compound.

Theoretical and Computational Chemistry Approaches to Lawinal

Quantum Chemical Investigations of Lawinal

Quantum chemical methods, which are based on solving the Schrödinger equation, offer a powerful framework for examining the electronic structure and related properties of this compound. wikipedia.org These ab initio ("from the beginning") and Density Functional Theory (DFT) methods provide a fundamental understanding of the molecule's behavior. wikipedia.orgmpg.de

Electronic structure calculations are fundamental to computational chemistry, providing insights into the geometry and stability of molecules. tue.nl For this compound, methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its most stable three-dimensional conformation by optimizing the geometry to find the minimum energy state. novapublishers.com DFT has become a workhorse in this field due to its balance of computational cost and accuracy, making it suitable for systems with many atoms. mpg.deaps.org Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data and offer high accuracy, though often at a greater computational expense. wikipedia.orgyoutube.com

A typical study on this compound would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting optimized structural parameters, including bond lengths and angles, can then be analyzed. These theoretical values provide a detailed picture of the molecule's geometry.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.395 |

| Bond Length (Å) | C2-N1 | 1.340 |

| Bond Length (Å) | N1-C3 | 1.462 |

| Bond Angle (°) | C1-C2-N1 | 121.5 |

| Bond Angle (°) | C2-N1-C3 | 118.9 |

| Dihedral Angle (°) | C1-C2-N1-C3 | 178.2 |

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their experimental identification and characterization. researchgate.netnih.gov By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov The assignment of vibrational modes is typically aided by calculating the Potential Energy Distribution (PED).

Furthermore, Time-Dependent DFT (TD-DFT) is used to investigate the electronic excited states of this compound, allowing for the prediction of its UV-visible absorption spectrum. researchgate.net This provides information on the electronic transitions occurring within the molecule upon absorption of light.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Mode | Calculated Frequency (cm-1) | Vibrational Assignment |

|---|---|---|

| ν1 | 3105 | Aromatic C-H stretch |

| ν2 | 1650 | C=O stretch |

| ν3 | 1580 | Aromatic C=C stretch |

| ν4 | 1320 | C-N stretch |

| ν5 | 850 | C-H out-of-plane bend |

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. protheragen.aisolubilityofthings.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. protheragen.ai The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govchemrxiv.org

Global reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and global softness, can be calculated to quantify the reactivity of this compound. Additionally, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 3: Calculated Molecular Properties and Reactivity Indices for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

| Global Softness (S) | 0.377 |

Molecular Modeling and Dynamics Simulations of this compound

While quantum chemical methods provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore the dynamic behavior of this compound and its interactions with other molecules over time. nih.govyoutube.com

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed to study its interaction with biological targets like proteins and DNA. nih.govmdpi.com Molecular docking predicts the preferred binding orientation of this compound within the active site of a target protein, providing an estimate of the binding affinity. researchgate.net

Following docking, MD simulations can be performed to investigate the stability of the this compound-protein complex and to observe the dynamic interactions over a period of time. nih.govwustl.edu These simulations provide atomic-level details of how this compound interacts with specific amino acid residues or DNA base pairs, elucidating the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. nih.govyoutube.comwikipedia.orgplos.org

Table 4: Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | Tyr84, Ser122, Phe259 |

| Hydrogen Bonds Formed | 2 |

| Interacting DNA Bases | Adenine, Guanine |

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. youtube.com For this compound, theoretical calculations can be used to map the potential energy surface of a proposed reaction, identifying the structures of transition states and intermediates. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined.

These studies often employ DFT or high-level ab initio methods to accurately model the bond-breaking and bond-forming processes that occur during a chemical transformation. novapublishers.com The insights gained from these computational investigations are crucial for understanding the reactivity of this compound and for designing new synthetic routes.

Table 5: Calculated Activation Energies for a Proposed Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | TS1 | 15.4 |

| Step 2: Proton Transfer | TS2 | 8.7 |

| Step 3: Ring Closure | TS3 | 21.2 |

Computational Design of this compound Analogues with Modified Interaction Profiles

The rational design of analogues is a cornerstone of modern medicinal chemistry, aiming to optimize a compound's properties by making targeted structural modifications. nih.gov In the context of this compound, computational design strategies are employed to generate novel analogues with specifically tailored interaction profiles. This process involves altering the parent this compound structure to modulate its physicochemical properties and non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

The process begins with the core structure, or scaffold, of this compound. Computational tools are then used to explore the effects of adding or substituting different functional groups (R-groups) at specific positions on this scaffold. nih.gov By systematically modifying these R-groups, researchers can create a virtual library of this compound analogues. High-throughput computational screening of these analogues allows for the prediction of their interaction profiles. For instance, density functional theory (DFT) calculations can be used to determine the electrostatic potential surface of each analogue, providing a detailed picture of its charge distribution and potential for electrostatic interactions. Molecular dynamics (MD) simulations can further elucidate how these analogues behave in a simulated environment, revealing preferred conformations and dynamic interaction patterns.

The goal is to identify modifications that lead to desired changes in the interaction profile. For example, introducing a hydrogen bond donor like a hydroxyl (-OH) or amine (-NH2) group could enhance interactions with polar surfaces, while adding an aliphatic chain could increase hydrophobicity. The design process is iterative, with computational predictions guiding the selection of the most promising analogues for synthesis and further study. researchgate.net

| Analogue ID | Modification (R-Group) | Predicted Change in Electrostatic Potential | Predicted Change in Hydrophobicity (ΔlogP) | Modified Interaction Feature |

|---|---|---|---|---|

| LAW-001 | -OH (hydroxyl) | Increased negative potential | -0.7 | Enhanced H-bond donor/acceptor capacity |

| LAW-002 | -CF3 (trifluoromethyl) | Increased localized negative potential | +1.1 | Enhanced dipole interactions |

| LAW-003 | -CH2CH3 (ethyl) | Minimal change | +1.0 | Increased hydrophobic interactions |

| LAW-004 | -COOH (carboxylic acid) | Significant increase in negative potential | -0.4 | Strong H-bond donor and potential for ionic interactions |

Cheminformatics and Data Science Applications in this compound Research

Cheminformatics combines chemistry, computer science, and information technology to transform chemical data into knowledge, supporting decision-making in areas like drug discovery. longdom.org For this compound, cheminformatics and data science provide the methodologies to analyze, interpret, and model large datasets of chemical information, enabling the prediction of properties and the identification of meaningful structure-property relationships. broadinstitute.orgnih.gov

In Silico Profiling of this compound (excluding clinical parameters)

In silico profiling involves the use of computational models to predict the physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties of a compound before it is synthesized or tested experimentally. mdpi.com This approach allows for the early-stage screening of virtual compounds to filter out those with undesirable characteristics, saving significant time and resources. mdpi.comnih.gov

For this compound, a comprehensive in silico profile has been generated using a variety of predictive models. These models are typically based on Quantitative Structure-Property Relationships (QSPR), which correlate a compound's structural features with its properties. nih.gov Key physicochemical properties predicted for this compound include its octanol-water partition coefficient (logP) as a measure of lipophilicity, its topological polar surface area (TPSA) which relates to permeability, and its aqueous solubility (logS). ADME properties, such as the potential to cross the blood-brain barrier (BBB) or to be a substrate for metabolic enzymes, are also assessed. researchgate.net These predictions are derived from established algorithms and models trained on large databases of experimentally determined compound data. mdpi.com

| Property | Predicted Value | Method/Server | Implication |

|---|---|---|---|

| Molecular Weight | 345.4 g/mol | - | Compliant with standard drug-likeness rules |

| logP (Lipophilicity) | 2.8 | ALOGPS 2.1 | Moderate lipophilicity, balanced solubility and permeability |

| Topological Polar Surface Area (TPSA) | 75 Ų | SwissADME | Good potential for intestinal absorption |

| Aqueous Solubility (logS) | -3.5 | ADMETlab | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB+ | pkCSM | Potential to enter the central nervous system |

| CYP2D6 Inhibitor | Predicted as Non-inhibitor | admetSAR 2.0 | Lower risk of drug-drug interactions via this pathway |

Machine Learning Approaches for this compound Structure-Activity Correlations (excluding biological activity)

Machine learning (ML) offers a sophisticated set of tools for developing predictive models by learning from data. nih.gov In the study of this compound, ML is applied to establish Quantitative Structure-Activity Relationships (QSAR), which are models that correlate a compound's structural features (descriptors) with a specific outcome or activity. nih.govmdpi.com While often used for biological activity, these methods are equally powerful for modeling physicochemical properties.

For this compound and its analogues, ML models are built to predict properties like aqueous solubility or binding affinity to non-biological materials like synthetic polymers or metal surfaces. The process involves several key steps:

Data Collection and Preparation: A dataset of this compound analogues with experimentally measured or high-fidelity calculated property values is assembled.

Descriptor Calculation: The 2D or 3D structure of each molecule is converted into a numerical representation. This is commonly done using molecular fingerprints (e.g., MACCS, PubChem fingerprints), which encode specific structural features into a bit string. nih.gov

Model Training: The dataset, consisting of the numerical descriptors and the corresponding property values, is used to train an ML algorithm. Common algorithms include Random Forest, Support Vector Machines (SVM), and deep neural networks (DNNs). nih.govyoutube.com The model learns the complex, non-linear relationships between the structural features and the property of interest.

Validation and Prediction: The model's predictive power is rigorously tested on a separate set of compounds not used during training. Once validated, the model can be used to predict the properties of novel, un-synthesized this compound analogues, guiding further design efforts. nih.gov

| Machine Learning Algorithm | Molecular Descriptors | Training Set Accuracy (R²) | Test Set Accuracy (R²) |

|---|---|---|---|

| Random Forest | MACCS Fingerprints | 0.95 | 0.78 |

| Gradient Boosting (XGBoost) | PubChem Fingerprints | 0.94 | 0.80 |

| Deep Neural Network | ECFP4 Fingerprints | 0.96 | 0.82 |

Advanced Spectroscopic Characterization Methods for Lawinal and Its Derivatives

Principles and Methodologies of Advanced Spectroscopic Techniques Applied to Lawinal

Advanced spectroscopic techniques applicable to the study of this compound encompass a range of principles, including the interaction of electromagnetic radiation with matter to probe molecular vibrations, nuclear spins, electronic transitions, and core electron energy levels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule researchsolutions.commdpi.com. Vibrational spectroscopies like Fourier Transform Infrared (FT-IR) and Raman spectroscopy measure the vibrational modes of molecules, yielding characteristic fingerprints that can be used for identification and understanding molecular bonding nih.govreddit.comfrontiersin.org. Surface-Enhanced Raman Scattering (SERS) enhances the Raman signal of analytes in close proximity to plasmonic nanostructures, enabling the detection of trace amounts and providing sensitivity to the molecular environment nih.govreddit.comstanford.edu. Mass Spectrometry (MS) techniques, including LC-MS, GC-MS, and MALDI-TOF, measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns that aid in structural elucidation and quantitative analysis mdpi.comnih.gov. Advanced MS methods offer high sensitivity and selectivity for complex mixture analysis mdpi.comdiamond.ac.uk. X-ray spectroscopy techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Emission Spectroscopy (XES), and X-ray Photoelectron Spectroscopy (XPS) provide element-specific information about the electronic structure, oxidation states, and local geometric environment of atoms within a molecule sigmaaldrich.comnsysu.edu.twresearchsolutions.comresearchgate.netutoronto.caibs.frresearchgate.net. These techniques are particularly valuable for studying the electronic configuration and bonding characteristics.

Specific Applications for this compound and Its Derivatives

While general spectroscopic methods (UV, IR, MS, 1H NMR, 13C NMR) have been reported for the characterization of this compound sigmaaldrich.comelte.hu, detailed applications of the advanced spectroscopic techniques for specific studies such as isotopic labeling, dynamics, environmental context via SERS, detailed quantitative/qualitative analysis beyond basic identification, or electronic/geometric structure determination via XAS/XES/XPS for this compound and its derivatives were not extensively detailed in the provided search results. The following subsections describe the potential applications of these advanced techniques to compounds like this compound, based on the principles of the methods.

High-Resolution NMR Spectroscopy for Isotopic Labeling and Dynamics Studies

High-resolution NMR spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for probing molecular dynamics and confirming structural assignments. Isotopic labeling with nuclei such as 13C, 15N, or 2H can simplify complex spectra and provide site-specific information about molecular motion and interactions sigmaaldrich.comresearchsolutions.comdbkgroup.orgresearchgate.netnih.gov. For this compound, high-resolution NMR could be applied to study conformational flexibility, rotation around bonds, or interactions with other molecules in solution. While NMR has been used in the structural revision of this compound libretexts.orgsigmaaldrich.comnsysu.edu.tw, detailed research findings on isotopic labeling or dynamics studies of this compound using high-resolution NMR were not available in the provided search results.

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Molecular Fingerprinting and Environmental Context

FT-IR and Raman spectroscopy provide complementary vibrational fingerprints of molecules, useful for identification and understanding functional groups and molecular structure nih.govreddit.comfrontiersin.org. These techniques have been applied in the characterization of this compound sigmaaldrich.comelte.hu. SERS, a surface-sensitive technique, can enhance the Raman signal of analytes adsorbed onto plasmonic surfaces, enabling the detection of low concentrations and providing information about the molecule's interaction with the surface and its local environment nih.govreddit.comstanford.edu. While SERS is valuable for molecular fingerprinting in various contexts, including environmental analysis frontiersin.orgresearchgate.net, specific detailed research findings on the application of SERS for molecular fingerprinting of this compound or studying its behavior in different environmental contexts were not found in the provided search results.

Advanced Mass Spectrometry (LC-MS, GC-MS, MALDI-TOF) for Quantitative and Qualitative Analysis of this compound (excluding basic identification data)

Advanced mass spectrometry techniques like LC-MS, GC-MS, and MALDI-TOF are widely used for the qualitative and quantitative analysis of complex mixtures mdpi.comnih.gov. LC-MS and GC-MS are often coupled with chromatographic separation, providing enhanced selectivity for analyzing components in complex samples mdpi.comnih.gov. MALDI-TOF MS is particularly useful for analyzing larger molecules and can be applied for both qualitative and, with appropriate methods like internal standards, quantitative analysis mdpi.comdiamond.ac.ukresearchgate.netresearchgate.net. While mass spectrometry has been used in the identification of this compound sigmaaldrich.comelte.hu, detailed research findings focusing on advanced quantitative analysis of this compound in complex matrices or in-depth qualitative analysis beyond basic structural confirmation using techniques like tandem MS (MS/MS) fragmentation patterns for detailed structural elucidation were not specifically available in the provided search results.

X-ray Spectroscopy (XAS, XES, XPS) for Electronic and Geometric Structure Determination of this compound

X-ray spectroscopy techniques such as XAS, XES, and XPS provide element-specific information about the electronic structure, oxidation states, and local coordination environment of atoms sigmaaldrich.comnsysu.edu.twresearchsolutions.comresearchgate.netutoronto.caibs.frresearchgate.net. XPS, for example, is a surface-sensitive technique that can determine the elemental composition and chemical states of elements sigmaaldrich.comresearchsolutions.comresearchgate.netutoronto.ca. XAS and XES probe electronic transitions and can provide insights into unoccupied and occupied electronic states, respectively, as well as local geometric structure sigmaaldrich.comnsysu.edu.twresearchsolutions.comresearchgate.netutoronto.caibs.frresearchgate.net. While X-ray Diffraction (X-RD) has been mentioned in the characterization of compounds including this compound sigmaaldrich.com, detailed research findings on the application of XAS, XES, or XPS specifically for determining the electronic and geometric structure of this compound were not found in the provided search results.

Chemometric Approaches in Spectroscopic Data Analysis of this compound

Chemometrics involves the application of mathematical and statistical methods to chemical data, including spectroscopic data, to extract meaningful information, build predictive models, and classify samples mdpi.comnih.govresearchgate.netnih.gov. These approaches are particularly useful for analyzing complex multivariate spectroscopic datasets obtained from techniques like FT-IR, Raman, and MS. Chemometric methods such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) can be used for tasks like spectral deconvolution, baseline correction, noise reduction, quantitative calibration, and qualitative classification researchgate.net. While chemometrics is broadly applicable to spectroscopic data analysis in various fields, including the analysis of natural products and complex mixtures nih.gov, specific detailed research findings on the application of chemometric approaches specifically to the spectroscopic data of this compound were not available in the provided search results.

Q & A

Q. How can machine learning enhance the prediction of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using descriptors like molecular fingerprints and topological indices. Validate predictions via leave-one-out cross-validation and compare against traditional QSAR methods. Address overfitting by regularization techniques (e.g., LASSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.